molecular formula C22H14F3N3O4S B3528517 5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide

5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide

Cat. No.: B3528517
M. Wt: 473.4 g/mol
InChI Key: GIUVRWFYNOIRLR-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole-furan hybrid class, characterized by a thiazole ring linked to a furan moiety via an amide bond. The thiazole ring is substituted with a 4-(trifluoromethyl)benzyl group, while the furan ring is functionalized with a 3-nitrophenyl group. Thiazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The trifluoromethyl group improves lipophilicity and metabolic stability, while the nitro group may enhance solubility and electron-withdrawing effects, influencing binding affinity .

Properties

IUPAC Name

5-(3-nitrophenyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O4S/c23-22(24,25)15-6-4-13(5-7-15)10-17-12-26-21(33-17)27-20(29)19-9-8-18(32-19)14-2-1-3-16(11-14)28(30)31/h1-9,11-12H,10H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUVRWFYNOIRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Thiazole derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiazole derivative 2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity Key Features
Target Compound Thiazole-furan hybrid - 4-(Trifluoromethyl)benzyl (thiazole)
- 3-Nitrophenyl (furan)
Anticancer, antimicrobial (predicted) Synergistic effects from dual heterocycles; enhanced lipophilicity (CF₃) and solubility (NO₂)
N-{5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide () Thiazole-furan hybrid - 3-Nitrophenylmethyl (thiazole)
- Furan-2-carboxamide
Antimicrobial, anticancer Nitro group improves solubility; lacks trifluoromethyl, reducing metabolic stability
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide () Thiazole-furan hybrid - 4-Chlorobenzyl (thiazole)
- Phenyl (furan)
Anticancer, antimicrobial Chlorine increases reactivity but may reduce bioavailability compared to CF₃
5-(4-Bromophenyl)-N-phenyl-2-furamide () Furan-amide - 4-Bromophenyl (furan)
- Phenylamide
Antimicrobial, anticancer Bromine enhances halogen bonding; lacks thiazole, limiting target diversity
N-{5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-(5-methylfuran-2-yl)propanamide () Thiazole-furan hybrid - 4-Methoxybenzyl (thiazole)
- Methyl (furan)
Anticancer Methoxy group improves solubility but reduces lipophilicity compared to CF₃

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability : Nitro groups () may slow metabolic degradation compared to halogens (e.g., Cl, Br), which are prone to oxidative dehalogenation .
  • Solubility: The nitro substituent improves aqueous solubility relative to nonpolar groups like phenyl (), though it may introduce toxicity risks at high concentrations .

Biological Activity

5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C22H14F3N3O4SC_{22}H_{14}F_3N_3O_4S and is characterized by a thiazole ring, a nitrophenyl group, and a trifluoromethylbenzyl moiety. Its molecular structure contributes significantly to its biological activity.

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. In a study focused on thiazole-based compounds, several derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity . The presence of electron-donating groups on the phenyl ring, as seen in some derivatives, enhances their activity against cancer cells.

Antimicrobial Properties

The compound's thiazole structure is also associated with antimicrobial activity. Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The introduction of nitro groups has been linked to increased antibacterial potency. In vitro tests have confirmed that related compounds possess significant antibacterial effects, suggesting that this compound may exhibit similar properties .

Enzyme Inhibition

Additionally, compounds with a thiazole moiety have been studied for their potential as enzyme inhibitors. For example, certain thiazole derivatives are known to inhibit carbonic anhydrase (CA), which plays a crucial role in various physiological processes. The structure-activity relationship indicates that specific substitutions on the thiazole ring can enhance enzyme inhibition .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Thiazole Ring : Essential for cytotoxic activity and enzyme inhibition.
  • Nitrophenyl Group : Enhances antimicrobial and antitumor activities.
  • Trifluoromethyl Substitution : Contributes to increased lipophilicity and bioavailability.

Study 1: Antitumor Activity Assessment

In a study evaluating the antitumor efficacy of various thiazole derivatives, compounds similar to this compound were tested against A-431 and Jurkat cell lines. Results showed significant growth inhibition with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiazole-based compounds against a panel of bacteria. The results indicated that compounds with similar structures exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide
Reactant of Route 2
Reactant of Route 2
5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide

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